4-(5-Formylfuran-2-yl)benzenesulfonamide
Overview
Description
Scientific Research Applications
4-(5-Formylfuran-2-yl)benzenesulfonamide has several scientific research applications:
Photodynamic Therapy: It is used as a substitute for zinc phthalocyanine in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties.
Anticancer Activity: Sulfonamide derivatives, including this compound, have shown cytotoxic and carbonic anhydrase inhibitory effects, indicating potential as novel anticancer agents.
Enzyme Inhibition: It has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and cyclooxygenase-2, which are associated with tumor growth and inflammatory processes.
Antimicrobial Activity: Some derivatives have demonstrated potent antifungal activity against Aspergillus species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylfuran-2-yl)benzenesulfonamide typically involves the reaction of 4-(5-formyl-furan-2-yl)benzenesulfonyl amide with other reagents under specific conditions. For example, a solution of 4-(5-formyl-furan-2-yl)benzenesulfonyl amide and 3-benzyl-2-thioxo-thiazolidine-4-one in ethanol, with the addition of piperidine, is refluxed for 30 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylfuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(5-Carboxyfuran-2-yl)benzenesulfonamide.
Reduction: 4-(5-Hydroxymethylfuran-2-yl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(5-Formylfuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(5-Formylfuran-2-yl)benzenesulfonamide can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(1-Naphthyl)ethylenediamine dihydrochloride: Another sulfonamide derivative used in various biochemical applications.
Properties
IUPAC Name |
4-(5-formylfuran-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c12-17(14,15)10-4-1-8(2-5-10)11-6-3-9(7-13)16-11/h1-7H,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFUCNXKRYTIQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350005 | |
Record name | 4-(5-formylfuran-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21821-40-9 | |
Record name | 4-(5-formylfuran-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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